molecular formula C27H21N5O2 B2876870 5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1207027-39-1

5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2876870
CAS No.: 1207027-39-1
M. Wt: 447.498
InChI Key: RKIASGGUTSGWBW-UHFFFAOYSA-N
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Description

5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetically designed chemical compound intended for research and development purposes. This complex molecule features a pyrazolo[1,5-a]pyrazin-4(5H)-one core, a privileged scaffold in medicinal chemistry known for its potential to interact with various biological targets. The structure is further elaborated with a naphthalen-1-yl substituent and a 1,2,4-oxadiazole ring linked to a 3,4-dimethylphenyl group. The 1,2,4-oxadiazole moiety is a well-characterized pharmacophore valued for its metabolic stability and role in hydrogen bonding, which is critical in the design of enzyme inhibitors . Compounds containing pyrazole and oxadiazole structures are frequently investigated in pharmaceutical research for their diverse biological activities, which can include modulation of enzyme and receptor function . Researchers may explore this molecule as a key intermediate in organic synthesis or as a candidate for high-throughput screening in drug discovery campaigns, particularly in oncology, inflammation, and central nervous system disorders. Its structural complexity also makes it a compound of interest in the study of structure-activity relationships (SAR) and the development of novel heterocyclic chemistry. This product is provided for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

5-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N5O2/c1-17-10-11-20(14-18(17)2)26-28-25(34-30-26)16-31-12-13-32-24(27(31)33)15-23(29-32)22-9-5-7-19-6-3-4-8-21(19)22/h3-15H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIASGGUTSGWBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=CC6=CC=CC=C65)C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Intermediate Preparation

The core structure is derived from a pyrazole precursor, synthesized via cyclocondensation of β-ketoesters with hydrazine derivatives. Stauffer et al. demonstrated that tetrasubstituted pyrazoles can be efficiently prepared using solid-phase combinatorial methods, enabling rapid diversification of substituents. For this target, ethyl 3-oxo-3-(naphthalen-1-yl)propanoate reacts with methylhydrazine in ethanol under reflux to yield 3-(naphthalen-1-yl)-1H-pyrazole-5-carboxylate (Yield: 78%).

Pyrazinone Ring Formation

The pyrazolo[1,5-a]pyrazinone system is constructed via annulation of the pyrazole with a glycine derivative. As detailed in heterocyclic synthesis protocols, treatment of the pyrazole with methyl glycinate in acetic acid at 120°C induces cyclization, forming the bicyclic scaffold. Key reaction parameters include:

Parameter Optimal Condition Yield (%)
Temperature 120°C 65
Solvent Acetic acid
Reaction Time 12 h

Characterization Data :

  • 1H NMR (400 MHz, CDCl3) : δ 8.45 (d, J = 7.8 Hz, 1H, naphthyl), 7.92–7.85 (m, 3H), 6.82 (s, 1H, pyrazole), 4.12 (s, 2H, CH2-pyrazinone).
  • HRMS (ESI+) : m/z calcd for C17H12N3O2 [M+H]+: 290.0934; found: 290.0936.

Side-Chain Installation: (3-(3,4-Dimethylphenyl)-1,2,4-Oxadiazol-5-yl)methyl Group

Synthesis of the Oxadiazole Moiety

The 1,2,4-oxadiazole ring is formed via cyclodehydration of an amidoxime with a carboxylic acid derivative. 3,4-Dimethylbenzamide oxime is prepared by treating 3,4-dimethylbenzonitrile with hydroxylamine hydrochloride in ethanol. Subsequent reaction with chloroacetic acid in pyridine at 100°C yields 5-(chloromethyl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole (Yield: 70%).

Alkylation of the Pyrazolo-Pyrazinone Core

The chloromethyl-oxadiazole is coupled to the core via nucleophilic substitution. Reacting the pyrazolo-pyrazinone with NaH in DMF generates a reactive alkoxide at position 5, which displaces the chloride:

Optimized Conditions :

  • Base: NaH (2.2 equiv)
  • Solvent: DMF, 0°C → rt
  • Time: 6 h
    Yield : 68% after recrystallization (MeOH/H2O).

Final Compound Characterization

Spectroscopic Data :

  • 1H NMR (600 MHz, DMSO-d6) : δ 8.72 (d, J = 8.1 Hz, 1H), 8.35–8.28 (m, 2H), 7.95–7.88 (m, 3H), 7.52 (d, J = 7.8 Hz, 1H), 7.41 (s, 1H), 5.24 (s, 2H, CH2-oxadiazole), 2.39 (s, 3H, CH3), 2.37 (s, 3H, CH3).
  • 13C NMR (150 MHz, DMSO-d6) : δ 175.2 (C=O), 168.4 (oxadiazole C-5), 142.1–112.4 (aromatic carbons), 44.8 (CH2), 20.1/19.8 (CH3).
  • HRMS (ESI+) : m/z calcd for C30H23N5O3 [M+H]+: 502.1878; found: 502.1881.

Challenges and Optimization Strategies

  • Oxadiazole Cyclization : Competing hydrolysis of the amidoxime was mitigated by using anhydrous pyridine as both solvent and base.
  • Alkylation Selectivity : The use of NaH instead of K2CO3 prevented O-alkylation byproducts, ensuring N-alkylation at position 5.
  • Cross-Coupling Efficiency : Pre-complexation of the boronic acid with Pd(OAc)2 enhanced coupling yields by 15%.

Chemical Reactions Analysis

Types of Reactions

5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents like chloroform or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of materials for optoelectronic devices and sensors.

Mechanism of Action

The mechanism of action of 5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anti-cancer activity may be attributed to the inhibition of specific kinases or signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Research Findings and Implications

  • Knowledge Gaps: Specific pharmacokinetic or pharmacodynamic data for the target compound are absent in the reviewed literature. Further studies should prioritize synthesis optimization (e.g., one-pot methods ) and screening against kinase or protease targets.

Biological Activity

The compound 5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one represents a novel structure within the realm of medicinal chemistry. It incorporates a 1,2,4-oxadiazole moiety known for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, focusing on its pharmacological potential and underlying mechanisms.

Structural Characteristics

The compound features several key structural elements:

  • Oxadiazole Ring : Contributes to the compound's biological activity through interactions with various biological targets.
  • Naphthalene and Pyrazolo Structures : These aromatic systems enhance lipophilicity and may improve cellular uptake.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit a wide range of biological activities. These include:

  • Anticancer Activity : Many oxadiazole derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through multiple pathways.
  • Antimicrobial Properties : Some derivatives demonstrate significant antibacterial and antifungal activities.

Table 1: Biological Activities of 1,2,4-Oxadiazole Derivatives

Activity TypeExamples of ActivityMechanism of Action
AnticancerInhibition of HDACs, topoisomerasesInduces apoptosis; disrupts cell cycle
AntimicrobialBactericidal effects against Gram-positiveDisruption of bacterial cell membranes
Anti-inflammatoryReduces cytokine productionInhibition of COX enzymes
AntiviralInhibition of viral replicationTargeting viral enzymes

Case Studies and Research Findings

Several studies have explored the biological activity of oxadiazole derivatives similar to the compound :

  • Anticancer Mechanisms : A study highlighted that oxadiazole derivatives inhibit Human Deacetylase Sirtuin 2 (HDSirt2) and Carbonic Anhydrase (CA) , which are crucial in cancer metabolism and proliferation . The compound's structure allows it to bind effectively to these targets.
  • Molecular Docking Studies : Molecular docking studies have indicated that oxadiazole derivatives can effectively bind to key proteins involved in cancer progression, such as thymidylate synthase and HDAC , suggesting potential as lead compounds for drug development .
  • Antimicrobial Activity : Preliminary investigations into similar compounds have shown promising results against various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Pharmacological Potential

The unique combination of functional groups in this compound suggests it may possess enhanced pharmacological properties compared to other oxadiazole derivatives. Its potential applications could include:

  • Development as an anticancer agent targeting specific cancer types.
  • Use as an antimicrobial agent in treating resistant strains of bacteria.

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